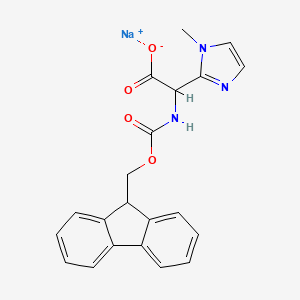

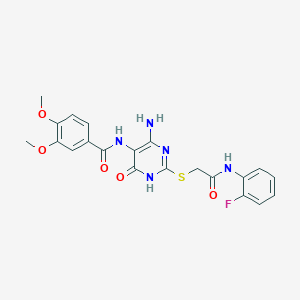

2-(2-acetamidothiazol-4-yl)-N-cycloheptylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2-acetamidothiazol-4-yl)-N-cycloheptylacetamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of similar thiazole derivatives has been reported in the literature . A series of novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide and methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate derivatives have been synthesized and characterized by spectral and analytical studies .Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole derivatives have been extensively studied for their antimicrobial activity . Some of the synthesized compounds were found to be effective against fungal strains rather than bacterial strains .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Cyclin-Dependent Kinase Inhibition

The compound 2-acetamido-thiazolylthio acetic ester, a related structure to 2-(2-acetamidothiazol-4-yl)-N-cycloheptylacetamide, was identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. Modifications to improve stability led to analogues with potent antiproliferative activity across various tumor cell lines, demonstrating significant antitumor activity in vivo in several cancer models, including those overexpressing cyclin E, a coactivator of CDK2 (Kim et al., 2002).

Antibacterial Activity

Another related structure, 7-[2-(2-aminothiazol-4-yl)-2-(Z)-[(cyclopentyloxy)imino]acetamido] optically active 2-oxaisocephems, exhibited broad-spectrum in vitro antibacterial activity, including against methicillin-resistant Staphylococcus aureus and Enterococcus faecalis. These compounds also showed excellent in vivo efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents (Tsubouchi et al., 1995).

Elastase Inhibition for Skin Conditions

A series of novel ethylated bi-heterocyclic acetamide hybrids, incorporating 2-aminothiazole and 1,2,4-triazole moieties, were synthesized and identified as potent inhibitors of elastase, an enzyme involved in skin melanoma, wrinkle formation, uneven pigmentation, and solar elastosis. These compounds exhibited competitive inhibition of elastase, suggesting potential for treatment of various skin conditions (Butt et al., 2019).

Anticancer Activity

Compounds synthesized from 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide, including derivatives with pyridinecarbaldehydes and 5-arylfurfural, displayed potent and selective cytotoxic effects against leukemia cell lines, indicating their potential as anticancer agents (Horishny et al., 2021).

Antimicrobial Agents

Synthesis of 4-acetamide pyrazolone derivatives led to a range of heterocyclic compounds incorporating the antipyrine moiety, with significant antimicrobial activities against various microorganisms. This includes compounds with potential as novel antimicrobial agents due to their high biological activity (Aly et al., 2011).

作用機序

While the specific mechanism of action for “2-(2-acetamidothiazol-4-yl)-N-cycloheptylacetamide” is not mentioned in the retrieved papers, thiazole derivatives have been found to exhibit a wide range of biological activities . These activities could be attributed to the interactions of the thiazole ring with various biological targets.

将来の方向性

The future directions for research on “2-(2-acetamidothiazol-4-yl)-N-cycloheptylacetamide” and similar thiazole derivatives could include further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by thiazole derivatives, they could be promising candidates for the development of new therapeutic agents .

特性

IUPAC Name |

2-(2-acetamido-1,3-thiazol-4-yl)-N-cycloheptylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c1-10(18)15-14-17-12(9-20-14)8-13(19)16-11-6-4-2-3-5-7-11/h9,11H,2-8H2,1H3,(H,16,19)(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWPSMABDNMZDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CC(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile](/img/structure/B2644321.png)

![N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide](/img/structure/B2644322.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]oxane-4-carboxamide](/img/structure/B2644323.png)

![5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2644324.png)

![1-[4-(Thiophene-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2644333.png)

![methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2644336.png)

![Benzyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2644339.png)

![6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2644341.png)